molecular formula C₁₉H₂₂N₆OS B560550 2-[(3s)-1-{[2-(Methylamino)pyrimidin-5-Yl]methyl}piperidin-3-Yl]-6-(Thiophen-2-Yl)pyrimidin-4(1h)-One CAS No. 1825355-55-2

2-[(3s)-1-{[2-(Methylamino)pyrimidin-5-Yl]methyl}piperidin-3-Yl]-6-(Thiophen-2-Yl)pyrimidin-4(1h)-One

Cat. No. B560550
CAS RN: 1825355-55-2
M. Wt: 382.48
InChI Key: ZSXCVAIJFUEGJR-AWEZNQCLSA-N
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Description

Ribocil-B is the active S-isomer of ribocil which can inhibit flavin mononucleotide (FMN) with a KD of 6.6 nM.

Scientific Research Applications

Anti-Angiogenic and DNA Cleavage Properties

  • A study reports the synthesis of novel piperidine derivatives, demonstrating significant anti-angiogenic and DNA cleavage activities, suggesting potential as anticancer agents (Kambappa et al., 2017).

Anti-Inflammatory Applications

  • Pyrimidine derivatives have been synthesized and shown to possess significant anti-inflammatory activity, as demonstrated in a carrageenan-induced rat paw edema model (Chaydhary et al., 2015).

Antimicrobial Activity

  • Research on 4-thiazolidinones and 2-azetidinones derivatives from chalcone revealed antimicrobial activity against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (Patel & Patel, 2017).

Analytical Chemistry: Substance Analysis

  • A study focused on the nonaqueous capillary electrophoresis of imatinib mesylate and related substances, contributing to the quality control in pharmaceutical analysis (Ye et al., 2012).

Pharmacokinetic Optimization

  • A study on the optimization of 3,5-disubstituted piperidine in benzimidazole derivatives for enhancing pharmacokinetic profiles highlights the importance of structural modification for drug development (Tokuhara et al., 2018).

Crystallography and Molecular Structure

  • Research on 4,6-disubstituted 2-amino-5-formylpyrimidines provides insights into different ring conformations and hydrogen-bonded assembly, relevant to understanding molecular interactions in drug design (Acosta et al., 2013).

Kinetic Model in Synthesis

  • A study outlines the optimization and kinetic model for the condensation of a secondary amine with a uracil derivative, contributing to the efficient synthesis of pyrimidine derivatives (Chmielowiec et al., 2004).

Analgesic and Ulcerogenic Activity

  • Novel pyrimidine derivatives have been synthesized, displaying significant analgesic activity and minimal ulcerogenic effects, suggesting potential therapeutic applications (Chaudhary et al., 2012).

properties

IUPAC Name

2-[(3S)-1-[[2-(methylamino)pyrimidin-5-yl]methyl]piperidin-3-yl]-4-thiophen-2-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6OS/c1-20-19-21-9-13(10-22-19)11-25-6-2-4-14(12-25)18-23-15(8-17(26)24-18)16-5-3-7-27-16/h3,5,7-10,14H,2,4,6,11-12H2,1H3,(H,20,21,22)(H,23,24,26)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXCVAIJFUEGJR-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C=N1)CN2CCCC(C2)C3=NC(=CC(=O)N3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=NC=C(C=N1)CN2CCC[C@@H](C2)C3=NC(=CC(=O)N3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3s)-1-{[2-(Methylamino)pyrimidin-5-Yl]methyl}piperidin-3-Yl]-6-(Thiophen-2-Yl)pyrimidin-4(1h)-One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3s)-1-{[2-(Methylamino)pyrimidin-5-Yl]methyl}piperidin-3-Yl]-6-(Thiophen-2-Yl)pyrimidin-4(1h)-One
Reactant of Route 2
2-[(3s)-1-{[2-(Methylamino)pyrimidin-5-Yl]methyl}piperidin-3-Yl]-6-(Thiophen-2-Yl)pyrimidin-4(1h)-One
Reactant of Route 3
Reactant of Route 3
2-[(3s)-1-{[2-(Methylamino)pyrimidin-5-Yl]methyl}piperidin-3-Yl]-6-(Thiophen-2-Yl)pyrimidin-4(1h)-One
Reactant of Route 4
Reactant of Route 4
2-[(3s)-1-{[2-(Methylamino)pyrimidin-5-Yl]methyl}piperidin-3-Yl]-6-(Thiophen-2-Yl)pyrimidin-4(1h)-One
Reactant of Route 5
2-[(3s)-1-{[2-(Methylamino)pyrimidin-5-Yl]methyl}piperidin-3-Yl]-6-(Thiophen-2-Yl)pyrimidin-4(1h)-One
Reactant of Route 6
Reactant of Route 6
2-[(3s)-1-{[2-(Methylamino)pyrimidin-5-Yl]methyl}piperidin-3-Yl]-6-(Thiophen-2-Yl)pyrimidin-4(1h)-One

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